molecular formula C24H22N4O3 B10866554 methyl 4-{5-[2-(1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate

methyl 4-{5-[2-(1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate

Cat. No.: B10866554
M. Wt: 414.5 g/mol
InChI Key: JEFGGIFRQAMUMX-UHFFFAOYSA-N
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Description

Methyl 4-{5-[2-(1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate is a complex organic compound that features an indole moiety, a pyrrolo[3,4-c]pyrazole core, and a benzoate ester group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including methyl 4-{5-[2-(1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthesis of this compound would likely involve the construction of the indole ring, followed by the formation of the pyrrolo[3,4-c]pyrazole core and the final esterification to introduce the benzoate group .

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{5-[2-(1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

Methyl 4-{5-[2-(1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate has various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{5-[2-(1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrrolo[3,4-c]pyrazole core may also interact with different biological targets, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{5-[2-(1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate is unique due to its combination of the indole moiety, pyrrolo[3,4-c]pyrazole core, and benzoate ester group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

methyl 4-[5-[2-(1H-indol-3-yl)ethyl]-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoate

InChI

InChI=1S/C24H22N4O3/c1-14-20-21(27-26-14)23(29)28(12-11-17-13-25-19-6-4-3-5-18(17)19)22(20)15-7-9-16(10-8-15)24(30)31-2/h3-10,13,22,25H,11-12H2,1-2H3,(H,26,27)

InChI Key

JEFGGIFRQAMUMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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